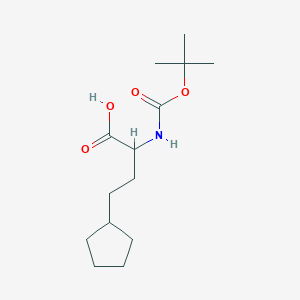
2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid
Descripción general
Descripción
“2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s also known as Boc-Dap-OH .
Synthesis Analysis
The synthesis of Boc-protected amino acids involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Boc-protected amino acids have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents . They have been used in solution-phase amide formation under thermal heating .
Aplicaciones Científicas De Investigación
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared, and these protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound is used in organic synthesis . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Protein Assembly
The compound is used as a reactant for protein assembly . This process is directed by synthetic molecular recognition motifs .
Synthesis of Gramicidin S Cyclic Analogs
The compound is used in the solid-phase synthesis of gramicidin S cyclic analogs . These analogs have antibiotic and hemolytic activities .
Synthesis of HCV Protease Inhibitor Modified Analogs
The compound is used in the synthesis of HCV protease inhibitor modified analogs . These analogs are important in the treatment of Hepatitis C .
Solid Phase Synthesis of Peptidic V1a Receptor Agonists
The compound is used in the solid-phase synthesis of peptidic V1a receptor agonists . These agonists are important in the treatment of various cardiovascular diseases .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact withTyrosine-protein phosphatase non-receptor type 1 . This protein plays a key role in cellular processes such as cell growth and division.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amino groups, preventing unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The Boc group is commonly used in peptide synthesis to protect amino groups, and its removal allows for peptide bond formation .
Pharmacokinetics
It’s known that the bioavailability of similar compounds can be influenced by factors such as the presence of other drugs .
Result of Action
Given its structure and the known uses of boc-protected amino acids, it’s likely that this compound could be used in the synthesis of peptides or proteins, potentially influencing cellular processes such as cell growth and division .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can affect its action. Boc-protected amino acid ionic liquids, which are similar to this compound, are miscible in solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Propiedades
IUPAC Name |
4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJQFNHLEZEZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



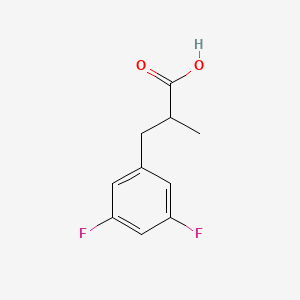
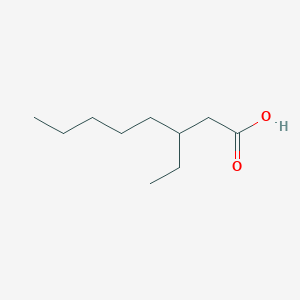
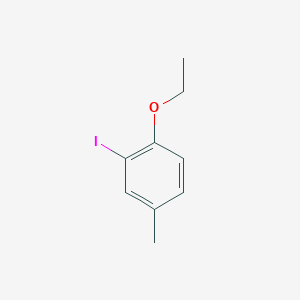
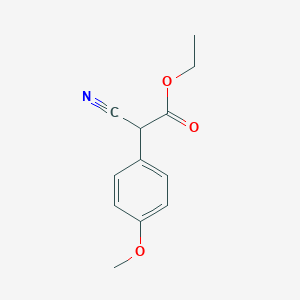
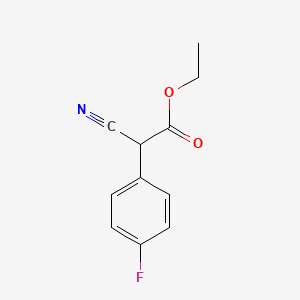
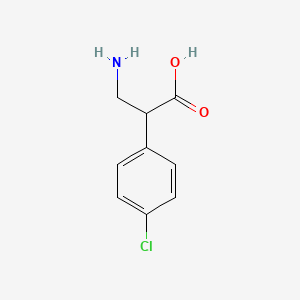
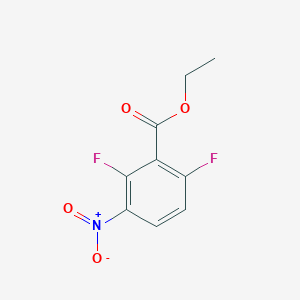
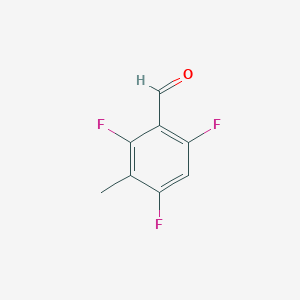
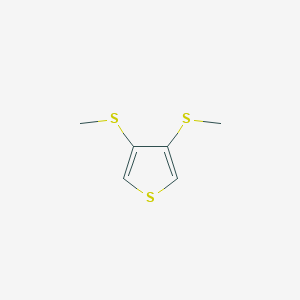
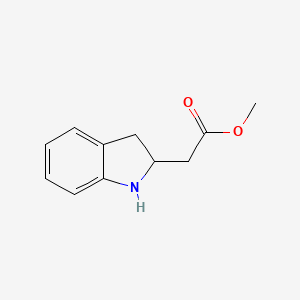
![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

